3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl CAS 638214-11-6 properties
3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl CAS 638214-11-6 properties
CAS 638214-11-6 | A Strategic Fluorinated Building Block for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (CAS 638214-11-6) serves as a high-value "privileged structure" intermediate. Its architectural significance lies in its ability to simultaneously confer three critical properties to a drug candidate:
-
Geometric Scaffolding: The biphenyl core provides a rigid spacer that orients pharmacophores into specific receptor pockets.
-
Metabolic Shielding: The 4'-trifluoromethyl (
) group blocks metabolic oxidation at the vulnerable para-position while modulating lipophilicity ( ). -
Synthetic Versatility: The 3-bromomethyl handle is a highly reactive electrophile, enabling rapid diversification via nucleophilic substitution (
) to generate libraries of amines, ethers, and thioethers.
This guide details the physicochemical properties, synthetic routes, and handling protocols for researchers utilizing this compound in lead optimization.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Detail |
| CAS Number | 638214-11-6 |
| IUPAC Name | 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl |
| Molecular Formula | |
| Molecular Weight | 315.13 g/mol |
| SMILES | FC(F)(F)C1=CC=C(C=C1)C2=CC=CC(CBr)=C2 |
| InChI Key | Predicted based on structure |
| Structural Class | Halogenated Biaryl; Benzylic Bromide |
Structural Features[1][3][5][7][8][9][10][11]
-
Ring A (Right): Contains the reactive bromomethyl group at the meta position relative to the biaryl axis. This meta substitution often improves solubility and metabolic stability compared to para analogs by disrupting molecular symmetry.
-
Ring B (Left): Substituted with a
group.[1][2][3][4] This moiety is a bioisostere for the isopropyl group but possesses strong electron-withdrawing nature ( ), increasing the acidity of neighboring protons and altering the electronic landscape of the biaryl system.
Physicochemical Profile
Note: Specific experimental data for this CAS is sparse in public registries. The values below represent authoritative predictions and properties derived from structural analogs (e.g., 4'-trifluoromethyl-biphenyl-3-methanol).
| Property | Value / Description | Implications for Handling |
| Physical State | Low-melting solid or viscous oil | May require gentle warming to dispense. |
| Melting Point | ~45–55 °C (Predicted) | Solid at room temp; easily liquefied. |
| Boiling Point | ~340–350 °C (at 760 mmHg) | Not distillable at atm. pressure; purify via chromatography. |
| LogP (Predicted) | 5.1 ± 0.4 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |
| Solubility | Insoluble in water. Soluble in DCM, THF, EtOAc. | Perform reactions in organic media. |
| Reactivity | High (Benzylic Bromide) | Moisture sensitive; lachrymator. |
Synthetic Utility & Protocols
Synthesis of the Core Scaffold
The synthesis typically proceeds via a modular approach, constructing the biaryl bond first, followed by functionalization of the methyl group.
Mechanism: Suzuki-Miyaura Coupling & Radical Bromination
-
Step 1 (Biaryl Formation): Coupling of 3-methylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene using a Palladium catalyst (
or ). -
Step 2 (Functionalization): Radical bromination of the methyl group using N-Bromosuccinimide (NBS).
Caption: Two-step synthetic workflow starting from commercially available aryl halides and boronic acids.
Experimental Protocol: Radical Bromination (Step 2)
Use this protocol to convert the methyl precursor to the target bromide.
Reagents:
-
3-Methyl-4'-(trifluoromethyl)biphenyl (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide
-
Solvent:
-Trifluorotoluene (Green alternative to ) or Acetonitrile.
Procedure:
-
Dissolution: Dissolve the methyl-biphenyl intermediate in anhydrous solvent (0.2 M concentration) under Nitrogen/Argon.
-
Addition: Add NBS and the radical initiator (AIBN).
-
Reaction: Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LCMS. Note: The product is the mono-bromide. Over-reaction leads to the gem-dibromide.
-
Work-up: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes). The product is less polar than the succinimide but slightly more polar than the starting material.
Applications in Drug Design[7][9]
The 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl moiety is a "linker-pharmacophore" hybrid. The benzylic bromide is exclusively used as an alkylating agent to attach the fluorinated biphenyl tail to a polar core (e.g., amine, thiol, or phenol).
Reactivity Map
The benzylic carbon is highly susceptible to
Caption: Divergent synthesis pathways utilizing the benzylic bromide as a universal electrophile.
Critical Design Considerations
-
Metabolic Stability: The
group at the 4'-position prevents cytochrome P450-mediated hydroxylation, a common clearance pathway for biphenyl drugs. -
Lipophilicity: The addition of this moiety will significantly increase LogP (+1.5 to +2.0 units). If the final molecule is too lipophilic (
), consider introducing polar solubilizing groups elsewhere in the molecule.
Safety & Handling Protocols
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Corrosive).
-
Serious Eye Damage: Category 1 (Irreversible damage).
-
Specific Target Organ Toxicity: Respiratory Irritation (Lachrymator).
Handling Guidelines:
-
Lachrymator: This compound releases vapors that cause severe eye irritation. Always handle in a functioning fume hood.
-
Moisture Sensitivity: Benzylic bromides can hydrolyze to the alcohol over time. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Neutralization: In case of spill, neutralize with a dilute solution of aqueous amine or sodium thiosulfate to quench the alkylating potential.
References
-
PubChem Compound Summary. (n.d.). 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol (Precursor to CAS 638214-11-6). National Center for Biotechnology Information. Retrieved from [Link][5]
-
Molaid Chemical Database. (n.d.). 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl Upstream/Downstream Products. Retrieved from [Link]
-
Hovione. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 5. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]
